molecular formula C21H23NO3 B214488 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214488
M. Wt: 337.4 g/mol
InChI Key: HOMBESJMYMBDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as DMHPD, is a synthetic compound that has been the focus of research in the field of medicinal chemistry. DMHPD is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a key role in the regulation of cortisol levels in the body.

Mechanism of Action

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in adipose tissue and liver. By inhibiting this enzyme, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one reduces the production of cortisol, which can contribute to the development of metabolic disorders.
Biochemical and Physiological Effects:
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a potent and selective inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in metabolic diseases. However, its high potency can also make it difficult to use in experiments, as it may require lower concentrations than other inhibitors. In addition, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound and may not accurately reflect the effects of natural compounds on 11β-HSD1 activity.

Future Directions

Future research on 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one could focus on its potential as a therapeutic agent for the treatment of metabolic disorders. This could involve further studies in animal models to determine its efficacy and safety, as well as clinical trials in humans. In addition, future research could investigate the effects of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one on other metabolic pathways and diseases, such as cancer and neurodegenerative disorders. Finally, the development of new inhibitors of 11β-HSD1 could be explored, with the goal of identifying compounds with improved potency and selectivity.

Synthesis Methods

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with 2-bromoacetylacetone, followed by cyclization with isopropylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases. 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

properties

Product Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C21H23NO3/c1-13(2)22-18-8-6-5-7-17(18)21(25,20(22)24)12-19(23)16-11-14(3)9-10-15(16)4/h5-11,13,25H,12H2,1-4H3

InChI Key

HOMBESJMYMBDIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.